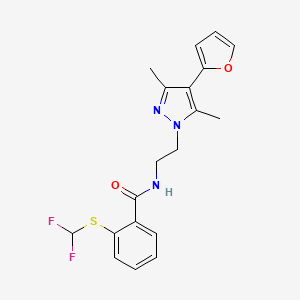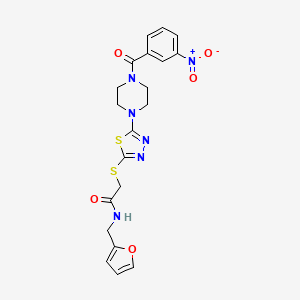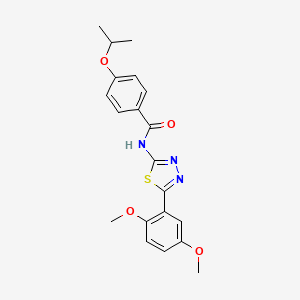
2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of complex organic molecules with similar structural features involves the synthesis of a wide range of heterocyclic compounds, which play a crucial role in pharmaceuticals, agrochemicals, and dyes. For instance, research by Zaki, Al-Gendey, and Abdelhamid (2018) demonstrates the facile synthesis of pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives from chalcones, showcasing the diverse biological activities these compounds can exhibit, including antimicrobial and anticancer activities. The methodological approach and biological assessments underline the potential of such compounds in drug discovery and development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Anticancer and Antimicrobial Activities
Compounds with similar structural features have been explored for their pharmacological potential. For example, the study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents highlights the importance of structural diversity in combating bacterial infections. Such research indicates the capacity of these molecules to be tailored for specific biological activities, underscoring their utility in designing new therapeutic agents (Palkar et al., 2017).
Molecular Modeling and Design of Novel Agents
The design and synthesis of new molecules with potential anti-tumor properties are critical areas of scientific research. Nassar, Atta-Allah, and Elgazwy (2015) provide an example of how novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents. This study not only emphasizes the synthesis of these compounds but also their molecular modeling against cancer cell lines, offering insights into the drug design process for targeted cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorination Techniques for Heteroaromatic Compounds
The introduction of fluorine atoms into organic molecules is a common strategy to modify their chemical and biological properties. Yuan, Yao, and Tang (2017) discuss a transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including furan and pyrazole derivatives, showcasing the methodological advancements in synthesizing fluorinated compounds. This technique is relevant for creating molecules with enhanced pharmacokinetic and pharmacodynamic profiles (Yuan, Yao, & Tang, 2017).
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-12-17(15-7-5-11-26-15)13(2)24(23-12)10-9-22-18(25)14-6-3-4-8-16(14)27-19(20)21/h3-8,11,19H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZRPWUQMOCEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)
![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)




![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)



